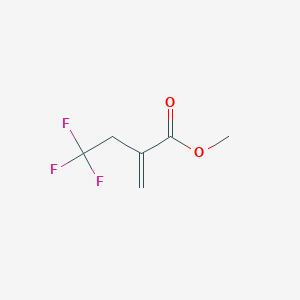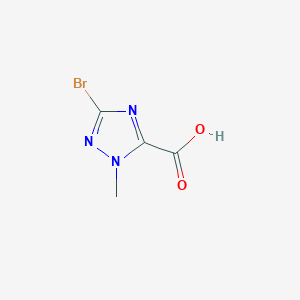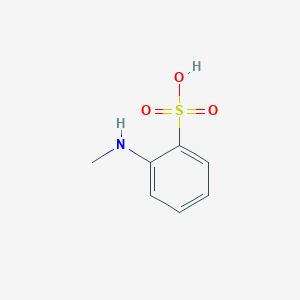
2-(Methylamino)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)benzene-1-sulfonic acid is an organic compound characterized by the presence of a methylamino group attached to the benzene ring, which is further substituted by a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)benzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives. One common method includes the reaction of aniline with sulfuric acid or sulfur trioxide to introduce the sulfonic acid group. The methylamino group can be introduced through subsequent methylation reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of fuming sulfuric acid (oleum) to achieve sulfonation efficiently. The process is often carried out under controlled temperatures to ensure the desired substitution pattern on the benzene ring .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the methylamino group, which activates the benzene ring towards electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Sulfuric Acid and Sulfur Trioxide: Used for sulfonation reactions.
Nitric Acid and Sulfuric Acid: Employed in nitration reactions to introduce nitro groups.
Major Products Formed:
Sulfonamides: Formed through reactions with amines.
Sulfonyl Chlorides: Produced by reacting with chlorinating agents.
Applications De Recherche Scientifique
2-(Methylamino)benzene-1-sulfonic acid finds applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of 2-(Methylamino)benzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances the compound’s solubility and reactivity, while the methylamino group can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound in both chemical and biological contexts .
Comparaison Avec Des Composés Similaires
Benzenesulfonic Acid: Lacks the methylamino group, making it less reactive in certain contexts.
Methylbenzenesulfonic Acid: Contains a methyl group instead of a methylamino group, leading to different reactivity patterns.
Uniqueness: 2-(Methylamino)benzene-1-sulfonic acid is unique due to the presence of both the methylamino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific interactions with other molecules .
Propriétés
Numéro CAS |
70916-29-9 |
|---|---|
Formule moléculaire |
C7H9NO3S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
2-(methylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-8-6-4-2-3-5-7(6)12(9,10)11/h2-5,8H,1H3,(H,9,10,11) |
Clé InChI |
BDHNZWFPUYTGGS-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC=C1S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine](/img/structure/B13498064.png)
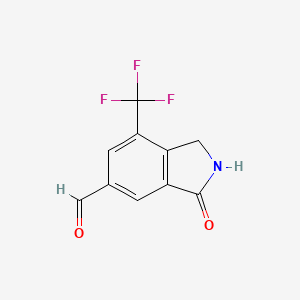
![N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13498078.png)
![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13498084.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)
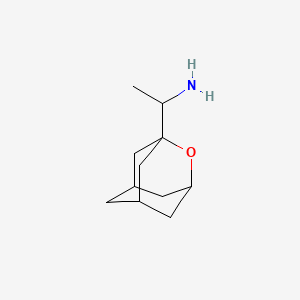
![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
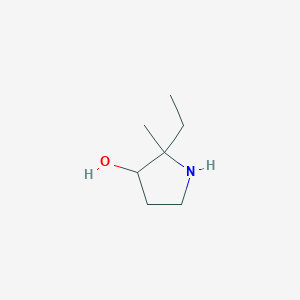
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
